1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(4-methoxyphenyl)urea
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Overview
Description
N-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-N’-(4-methoxyphenyl)urea is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzotriazole family, which is widely recognized for its applications in various fields, including UV stabilization and corrosion inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-N’-(4-methoxyphenyl)urea typically involves the reaction of 2-hydroxy-5-methylphenyl isocyanate with 2H-1,2,3-benzotriazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-N’-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-N’-(4-methoxyphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and coatings to protect materials from UV degradation.
Biology: Investigated for its potential antioxidant properties and its ability to inhibit certain enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of corrosion inhibitors for metals and alloys.
Mechanism of Action
The mechanism of action of N-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-N’-(4-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can chelate metal ions, thereby inhibiting metal-catalyzed oxidative processes. Additionally, the compound can scavenge free radicals, providing antioxidant protection .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Known for its UV stabilizing properties.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Used as a UV absorber in plastics and coatings.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another UV stabilizer with enhanced photostability.
Uniqueness
N-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-N’-(4-methoxyphenyl)urea stands out due to its unique combination of UV stabilization, antioxidant properties, and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C21H19N5O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H19N5O3/c1-13-11-18(23-21(28)22-14-7-9-15(29-2)10-8-14)20(27)19(12-13)26-24-16-5-3-4-6-17(16)25-26/h3-12,27H,1-2H3,(H2,22,23,28) |
InChI Key |
VNIFLQVLJVJFRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)NC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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